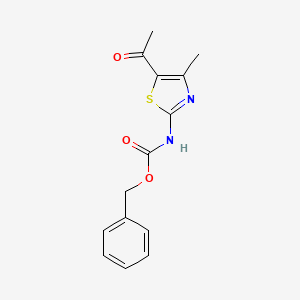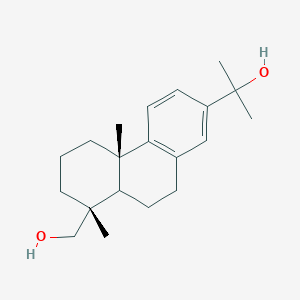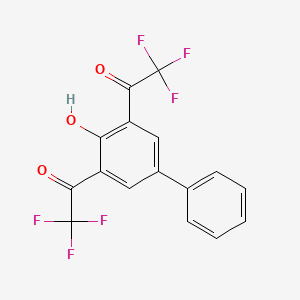
4-Phenyl-2,6-bis(trifluoroacetyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-2,6-bis(trifluoroacetyl)phenol is an organic compound characterized by the presence of trifluoroacetyl groups attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2,6-bis(trifluoroacetyl)phenol typically involves the reaction of phenol derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the trifluoroacetyl groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
4-Phenyl-2,6-bis(trifluoroacetyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include trifluoromethylated phenols, quinones, and various substituted phenyl derivatives .
科学的研究の応用
4-Phenyl-2,6-bis(trifluoroacetyl)phenol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Phenyl-2,6-bis(trifluoroacetyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl groups enhance the compound’s ability to form strong interactions with these targets, leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of signal transduction processes .
類似化合物との比較
Similar Compounds
2-Phenyl-4,6-bis(trifluoromethyl)pyridine: Similar in structure but contains pyridine instead of phenol.
4-(Trifluoromethyl)phenol: Contains a single trifluoromethyl group instead of two trifluoroacetyl groups.
Uniqueness
4-Phenyl-2,6-bis(trifluoroacetyl)phenol is unique due to the presence of two trifluoroacetyl groups, which impart distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and specific biological activities .
特性
分子式 |
C16H8F6O3 |
|---|---|
分子量 |
362.22 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-[2-hydroxy-5-phenyl-3-(2,2,2-trifluoroacetyl)phenyl]ethanone |
InChI |
InChI=1S/C16H8F6O3/c17-15(18,19)13(24)10-6-9(8-4-2-1-3-5-8)7-11(12(10)23)14(25)16(20,21)22/h1-7,23H |
InChIキー |
NVHGHMCNXKJLOY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C(=O)C(F)(F)F)O)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


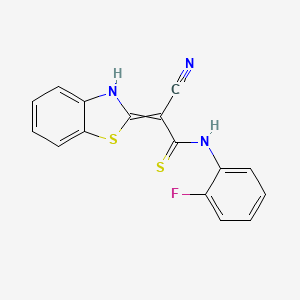
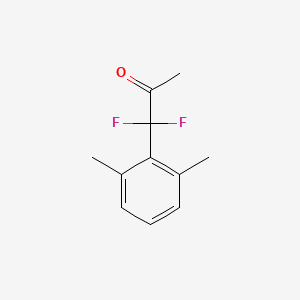
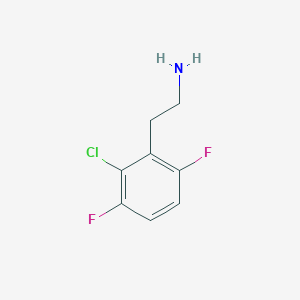
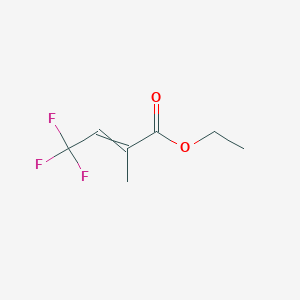
![[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine](/img/structure/B12441105.png)
![(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid](/img/structure/B12441112.png)
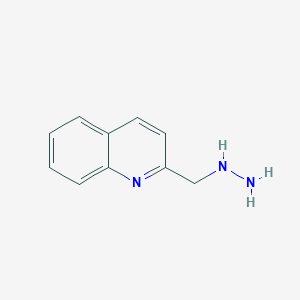
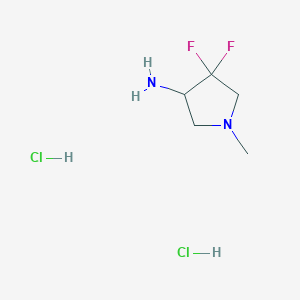
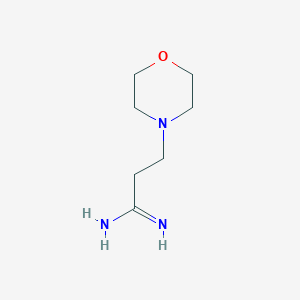
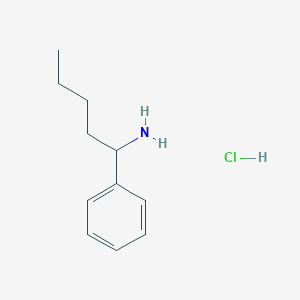
![4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B12441146.png)
